molecular formula C9H8F4O B14036120 1,2-Difluoro-3-difluoromethoxy-5-ethylbenzene

1,2-Difluoro-3-difluoromethoxy-5-ethylbenzene

Cat. No.: B14036120
M. Wt: 208.15 g/mol
InChI Key: DMSOJLNKKRXXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Difluoro-3-difluoromethoxy-5-ethylbenzene is an organic compound with the molecular formula C9H8F4O and a molecular weight of 208.15 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the benzene ring, a difluoromethoxy group, and an ethyl group. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-3-difluoromethoxy-5-ethylbenzene typically involves the fluorination of a suitable precursor. One common method is the reaction of 1,2-difluorobenzene with difluoromethyl ether in the presence of a catalyst under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-difluoromethoxy-5-ethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce partially hydrogenated derivatives. Substitution reactions can lead to the formation of various substituted benzene derivatives .

Scientific Research Applications

1,2-Difluoro-3-difluoromethoxy-5-ethylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-5-ethylbenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Difluoro-4-difluoromethoxybenzene
  • 1,2-Difluoro-3-methoxy-5-ethylbenzene
  • 1,2-Difluoro-3-difluoromethoxy-4-ethylbenzene

Uniqueness

1,2-Difluoro-3-difluoromethoxy-5-ethylbenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H8F4O

Molecular Weight

208.15 g/mol

IUPAC Name

1-(difluoromethoxy)-5-ethyl-2,3-difluorobenzene

InChI

InChI=1S/C9H8F4O/c1-2-5-3-6(10)8(11)7(4-5)14-9(12)13/h3-4,9H,2H2,1H3

InChI Key

DMSOJLNKKRXXPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)F)F)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.